3,5-Dimethylthiophenol
Overview
Description
3,5-Dimethylthiophenol, also known as this compound, is an organic compound with the molecular formula C8H10S. It is a derivative of benzenethiol, where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its distinct odor and is used as an organic building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylthiophenol can be synthesized through several methods:
Reaction of 3,5-Dimethylphenol with Thionyl Chloride: In this method, 3,5-Dimethylphenol reacts with thionyl chloride in the presence of a base to form this compound.
Reaction of 3,5-Dimethylphenol with Carbon Disulfide: This method involves the reaction of 3,5-Dimethylphenol with carbon disulfide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylthiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it to the corresponding thiolates.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and sulfoxides.
Reduction: Thiolates.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
3,5-Dimethylthiophenol has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and protein interactions involving thiol groups.
Medicine: Research on its potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethylthiophenol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. This interaction can modulate enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: The parent compound without the methyl substitutions.
4-Methylbenzenethiol: A single methyl group substituted at the 4th position.
2,6-Dimethylbenzenethiol: Methyl groups substituted at the 2nd and 6th positions.
Uniqueness
3,5-Dimethylthiophenol is unique due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3,5-dimethylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBAYSBPMVAEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068093 | |
Record name | Benzenethiol, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38360-81-5, 25550-52-1 | |
Record name | 3,5-Dimethylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38360-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylenethiol, mixed isomers | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Xylenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038360815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenethiol, 3,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenethiol, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3068093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylbenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Xylenethiol, mixed isomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.799 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-XYLENETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U18S77737Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,5-dimethylbenzenethiol interact with gold nanoclusters, and what are the implications of this interaction?
A1: 3,5-Dimethylbenzenethiol (DMBT) acts as a ligand, binding to the surface of gold nanoclusters through its sulfur atom. [, ] This interaction is crucial for stabilizing the nanocluster structure. In the case of Au44(DMBT)28, DMBT forms "staple" motifs (Au2(DMBT)3) that contribute to the overall stability and electronic properties of the nanocluster. [] Interestingly, the introduction of cadmium ions can lead to a precise replacement of these staples, resulting in a new nanocluster, Au38Cd4(DMBT)30, with altered surface and electronic characteristics. [] This demonstrates the potential for using DMBT to controllably modify the properties of gold nanoclusters.
Q2: What role does 3,5-dimethylbenzenethiol play in surface-enhanced Raman scattering (SERS) nano-tagging?
A2: 3,5-Dimethylbenzenethiol serves as a tagging material in SERS nano-tagging particles. [] It is immobilized on the surface of silver nanoparticles, which are themselves attached to a silica core. The specific Raman signal of DMBT can then be used to identify and track these nanoparticles. Encapsulating the entire structure within a silica skin further enhances the stability and biocompatibility of these SERS nano-tagging particles. []
Q3: Can you elaborate on the significance of directed lithiation in modifying 3,5-dimethylbenzenethiol and its potential applications?
A3: Directed lithiation allows for the selective introduction of new functional groups onto the aromatic ring of 3,5-dimethylbenzenethiol. This process involves a double lithiation, first on the sulfur atom and then on the carbon atom ortho to the thiol group. [] By reacting the lithiated intermediate with various electrophiles, a diverse range of ortho-substituted derivatives can be synthesized. This methodology offers a versatile approach for tailoring the properties of 3,5-dimethylbenzenethiol, potentially impacting its binding affinity, electronic characteristics, and overall performance in various applications like nanocluster synthesis and SERS tagging. [, , ]
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